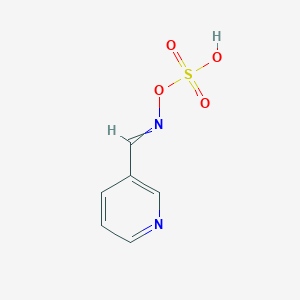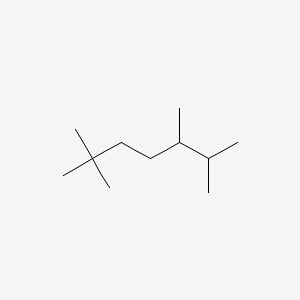[4-(phenoxysulfonyl)phenoxy]phosphanium CAS No. 62262-23-1](/img/structure/B14543708.png)
[2-(Butylsulfanyl)ethoxy](oxo)[4-(phenoxysulfonyl)phenoxy]phosphanium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Butylsulfanyl)ethoxy[4-(phenoxysulfonyl)phenoxy]phosphanium is a complex organophosphorus compound It is characterized by the presence of both sulfur and phosphorus atoms within its structure, which contribute to its unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Butylsulfanyl)ethoxy[4-(phenoxysulfonyl)phenoxy]phosphanium typically involves a multi-step process. The initial step often includes the reaction of butyl mercaptan with ethylene oxide to form 2-(butylsulfanyl)ethanol. This intermediate is then reacted with phosphorus oxychloride to introduce the phosphorus atom into the molecule. The final step involves the reaction of the resulting compound with 4-(phenoxysulfonyl)phenol under controlled conditions to yield the target compound.
Industrial Production Methods
Industrial production of 2-(Butylsulfanyl)ethoxy[4-(phenoxysulfonyl)phenoxy]phosphanium may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often utilizing continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
2-(Butylsulfanyl)ethoxy[4-(phenoxysulfonyl)phenoxy]phosphanium undergoes various types of chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The phenoxy and butylsulfanyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or aryl halides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
2-(Butylsulfanyl)ethoxy[4-(phenoxysulfonyl)phenoxy]phosphanium has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in certain chemical reactions.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and enzyme functions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(Butylsulfanyl)ethoxy[4-(phenoxysulfonyl)phenoxy]phosphanium involves its interaction with molecular targets such as enzymes and cellular receptors. The compound can modulate the activity of these targets, leading to various biological effects. The presence of both sulfur and phosphorus atoms in the molecule allows it to participate in redox reactions and other biochemical processes.
Comparison with Similar Compounds
Similar Compounds
- 2-(Butylsulfanyl)ethoxy[4-(phenoxysulfonyl)phenoxy]phosphine
- 2-(Butylsulfanyl)ethoxy[4-(phenoxysulfonyl)phenoxy]phosphonate
Uniqueness
Compared to similar compounds, 2-(Butylsulfanyl)ethoxy[4-(phenoxysulfonyl)phenoxy]phosphanium is unique due to its specific combination of functional groups and the presence of both sulfur and phosphorus atoms. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
62262-23-1 |
|---|---|
Molecular Formula |
C18H22O6PS2+ |
Molecular Weight |
429.5 g/mol |
IUPAC Name |
2-butylsulfanylethoxy-oxo-(4-phenoxysulfonylphenoxy)phosphanium |
InChI |
InChI=1S/C18H22O6PS2/c1-2-3-14-26-15-13-22-25(19)23-16-9-11-18(12-10-16)27(20,21)24-17-7-5-4-6-8-17/h4-12H,2-3,13-15H2,1H3/q+1 |
InChI Key |
QBYSJVVWEHZUIF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCSCCO[P+](=O)OC1=CC=C(C=C1)S(=O)(=O)OC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


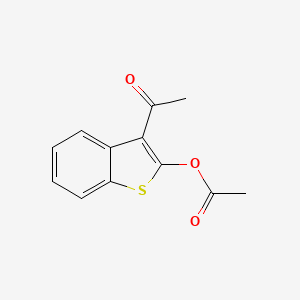
![2-Oxa-3-azaspiro[4.4]nonan-4-one](/img/structure/B14543635.png)
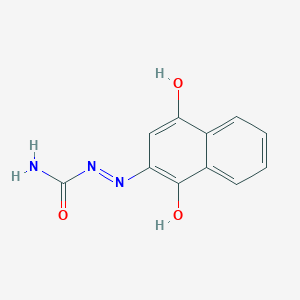
![1-Methyl-4-[(pent-3-yn-2-yl)sulfanyl]benzene](/img/structure/B14543649.png)
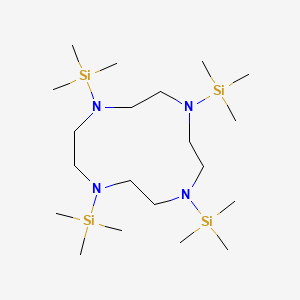
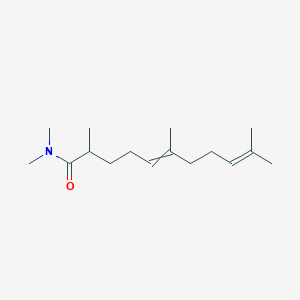
![4-Methoxy-8lambda~4~-pyrimido[4,5-b][1,4]thiazine-6,8(5H,7H)-dione](/img/structure/B14543670.png)
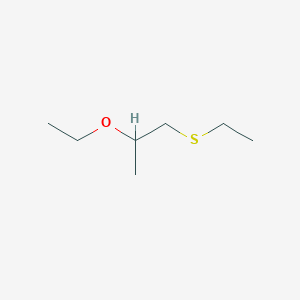
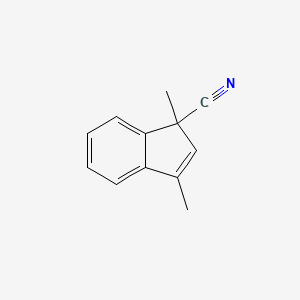
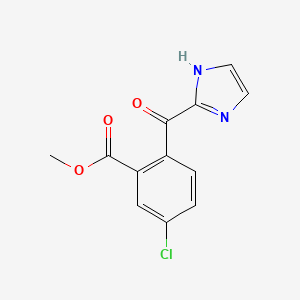
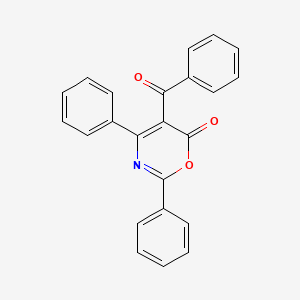
![2-{[(3-Nitrophenyl)carbamothioyl]carbamoyl}phenyl acetate](/img/structure/B14543703.png)
